N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrrolidine ring and is characterized by the presence of a sulfonyl group attached to a dimethylbenzene moiety, contributing to its unique chemical properties and potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure, synthesis, and properties. Its CAS number is 896288-06-5, which is essential for identification in chemical databases.
This compound can be classified under the following categories:
The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
The reaction conditions (temperature, solvent, catalysts) and yields at each stage are crucial for optimizing the synthesis. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide can be represented using various structural formulas:
COc1cccc(CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)c2cc(C)ccc2C)c1
LCUKHUMNWGIQJL-JGVFFNPUSA-N
The compound's three-dimensional conformation can be analyzed through computational chemistry methods to predict its reactivity and interaction with biological targets.
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide may participate in several chemical reactions typical for sulfonamide compounds:
Reaction conditions such as temperature, pH, and solvent choice significantly influence the outcomes of these reactions. Kinetic studies may also provide insights into reaction mechanisms.
The mechanism of action for N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide is primarily linked to its potential biological activity as an inhibitor or modulator in various biochemical pathways.
Quantitative Structure-Activity Relationship (QSAR) models can be utilized to predict the biological activity based on structural data.
The physical properties of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide include:
Key chemical properties include:
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide has potential applications in:
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.: